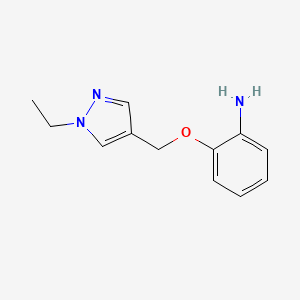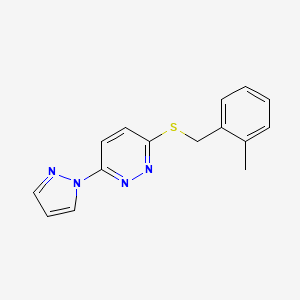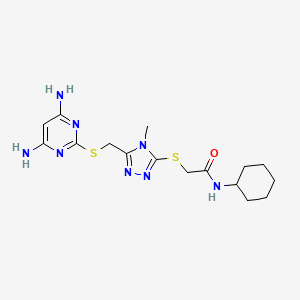
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of these enzymes, preventing their normal function. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which play important roles in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea are diverse and complex. The compound has been found to have anti-inflammatory and antioxidant effects, which can protect cells from oxidative stress and inflammation. Additionally, this compound has been found to modulate various signaling pathways, which can affect cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments are numerous. The compound has been found to be a potent inhibitor of various enzymes, making it a valuable tool for studying the mechanisms underlying various biological processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, there are some limitations to using this compound in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for research involving 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various signaling pathways. Finally, there is a need for the development of more potent and selective inhibitors of the enzymes targeted by this compound, which can provide more insights into the mechanisms underlying various biological processes.
Métodos De Síntesis
The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex process that involves several steps. The first step involves the reaction of naphthalene with ethylene glycol to form a diol intermediate. This intermediate is then reacted with phosgene to produce a chloroformate derivative. The chloroformate derivative is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding carbamate. The final step involves the reaction of the carbamate with urea to produce the target compound.
Aplicaciones Científicas De Investigación
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of scientific research applications. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition can provide valuable insights into the mechanisms underlying these processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18-8-9-19(25)23(18)11-13-27-12-10-21-20(26)22-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOUIBMKMXLVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

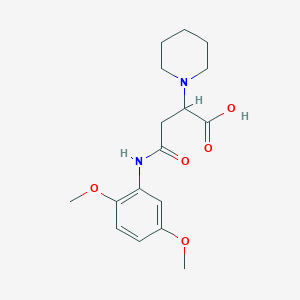

![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)

![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)

![2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2854073.png)
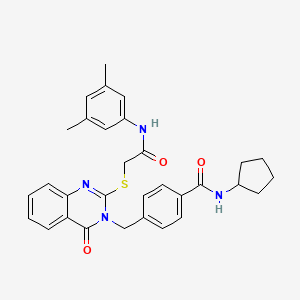
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2854076.png)
![2-Chloro-N-[1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]acetamide](/img/structure/B2854081.png)
